2-Chloro-n-pentyl-n-phenylacetamide
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Overview
Description
It is a white solid that is soluble in organic solvents like ethanol and dimethylformamide . This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
2-Chloro-n-pentyl-n-phenylacetamide can be synthesized by reacting aniline with chloroacetyl chloride in glacial acetic acid . The reaction typically involves the following steps:
- Dissolve aniline in glacial acetic acid.
- Slowly add chloroacetyl chloride to the solution while maintaining a low temperature.
- Stir the reaction mixture for a specified period to ensure complete reaction.
- Isolate the product by filtration and recrystallization.
Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity of the final product .
Chemical Reactions Analysis
2-Chloro-n-pentyl-n-phenylacetamide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phenylacetamide and hydrochloric acid.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-n-pentyl-n-phenylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-n-pentyl-n-phenylacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Chloro-n-pentyl-n-phenylacetamide can be compared with other similar compounds, such as:
2-Chloroacetamide: Similar in structure but lacks the phenyl group.
2-Bromo-n-phenylacetamide: Similar but with a bromine atom instead of chlorine.
2-Chloro-N,N-dimethylacetamide: Similar but with two methyl groups attached to the nitrogen atom.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
2567-55-7 |
---|---|
Molecular Formula |
C13H18ClNO |
Molecular Weight |
239.74 g/mol |
IUPAC Name |
2-chloro-N-pentyl-N-phenylacetamide |
InChI |
InChI=1S/C13H18ClNO/c1-2-3-7-10-15(13(16)11-14)12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3 |
InChI Key |
IXCDVTOZFRHSFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(C1=CC=CC=C1)C(=O)CCl |
Origin of Product |
United States |
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